molecular formula C24H28O3 B11455578 3,3,6,6-Tetramethyl-9-(4-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

3,3,6,6-Tetramethyl-9-(4-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11455578
M. Wt: 364.5 g/mol
InChI Key: DEHFHAGSCBXSGY-UHFFFAOYSA-N
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Description

3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the xanthene family, which is characterized by a tricyclic structure containing oxygen. The presence of multiple methyl groups and a phenyl ring contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multicomponent reactions. One common method includes the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione), an aromatic aldehyde such as 4-methylbenzaldehyde, and a suitable catalyst under reflux conditions. The reaction is usually carried out in an ethanol-water mixture, and the product is obtained after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its specific structural features, such as the presence of multiple methyl groups and a phenyl ring, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-(4-methylphenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C24H28O3/c1-14-6-8-15(9-7-14)20-21-16(25)10-23(2,3)12-18(21)27-19-13-24(4,5)11-17(26)22(19)20/h6-9,20H,10-13H2,1-5H3

InChI Key

DEHFHAGSCBXSGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C

Origin of Product

United States

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